4-Bromo-5-methyloxazole hcl
Description
BenchChem offers high-quality 4-Bromo-5-methyloxazole hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methyloxazole hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXWLHMHUDYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287288-05-3 | |
| Record name | 4-bromo-5-methyl-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Basic properties of 4-bromo-5-methyloxazole hydrochloride salt
This guide provides an in-depth technical analysis of 4-bromo-5-methyloxazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. It is structured to facilitate immediate application in drug discovery workflows, focusing on synthesis, stability, and regioselective functionalization.
Executive Summary
4-Bromo-5-methyloxazole hydrochloride (CAS: 2287288-05-3) is the stabilized salt form of the parent 1,3-oxazole. While the free base (CAS: 1240601-01-7) is a versatile intermediate for introducing the oxazole motif into bioactive scaffolds, it is prone to volatility and oxidative degradation. The hydrochloride salt is engineered to improve crystallinity, shelf-life stability, and handling safety during stoichiometric dispensing.
This compound is primarily utilized as a C-4 electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and as a precursor for C-2 functionalization via C-H activation or lithiation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data consolidates the structural and physical constants essential for experimental planning.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-Bromo-5-methyl-1,3-oxazole hydrochloride |
| CAS Number (Salt) | 2287288-05-3 |
| CAS Number (Free Base) | 1240601-01-7 |
| Molecular Formula | C |
| Molecular Weight | 198.45 g/mol (Salt) / 161.99 g/mol (Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM |
| Acidity (pKa) | ~0.8 (Conjugate acid of oxazole nitrogen) |
| Hygroscopicity | High (Store under inert atmosphere) |
Structural Analysis & Electronic Properties
Understanding the electronic distribution is vital for predicting reactivity.
-
C-4 Position (Bromine): The carbon-bromine bond is activated for oxidative addition by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. However, the oxazole ring is generally electron-deficient (similar to pyridine), making the C-Br bond less reactive than in electron-rich heterocycles (e.g., furans), often requiring specialized ligands for coupling.
-
C-5 Position (Methyl): The methyl group provides steric bulk and weak electron donation, slightly deactivating the C-4 position toward nucleophilic attack but stabilizing the ring against ring-opening hydrolysis.
-
C-2 Position (Proton): The C-2 proton is significantly acidic (pKa ~20 in DMSO). In the hydrochloride salt, the protonated nitrogen inductively acidifies this position further, making the salt prone to rapid deprotonation/decomposition if treated with strong bases without temperature control.
Synthesis & Salt Formation Protocol
The synthesis typically proceeds via the direct bromination of 5-methyloxazole followed by anhydrous salt formation.
Graphviz Diagram: Synthesis Workflow
The following diagram outlines the conversion from the precursor to the stable salt.
Figure 1: Step-wise synthesis pathway from 5-methyloxazole to the hydrochloride salt.
Detailed Protocol (Self-Validating)
Step 1: Bromination
-
Charge: Dissolve 5-methyloxazole (1.0 eq) in anhydrous acetonitrile or CCl
. -
Reagent: Add N-bromosuccinimide (NBS) (1.05 eq).
-
Initiation: Add catalytic AIBN (0.05 eq) if radical pathway is preferred, or run under thermal conditions (60°C) for electrophilic substitution.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.
-
Workup: Cool, filter succinimide byproduct, and concentrate.
Step 2: Salt Formation (Critical for Stability)
-
Dissolution: Dissolve the crude oil (free base) in anhydrous Diethyl Ether (10 volumes).
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C.
-
Precipitation: A white precipitate forms immediately.
-
Isolation: Filter under N
(hygroscopic!). Wash with cold ether. -
Drying: Vacuum dry over P
O to remove trace water.
Reactivity & Applications
The utility of 4-bromo-5-methyloxazole HCl lies in its orthogonal reactivity profiles at C-2 and C-4.
Graphviz Diagram: Reactivity Map
Figure 2: Orthogonal reactivity sites. C-4 is the primary site for cross-coupling, while C-2 allows for late-stage diversification.
Key Reaction Classes
-
Suzuki-Miyaura Coupling (C-4):
-
Conditions: Pd(dppf)Cl
, K CO , Dioxane/H O, 90°C. -
Note: The HCl salt must be neutralized in situ by using an excess of base (3.0 eq) to liberate the free amine for coordination to Pd.
-
Mechanism:[1] Oxidative addition into the C-Br bond is the rate-limiting step.
-
-
Direct C-H Arylation (C-2):
-
Conditions: Pd(OAc)
, PCy , Cs CO , Toluene. -
Note: Requires protection of C-4 (or use of the Br for tandem reactions).
-
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Thermal: The HCl salt is stable up to ~150°C (melting/decomposition). The free base is volatile and degrades at room temperature over weeks.
-
Hydrolytic: The oxazole ring is susceptible to acid-catalyzed hydrolysis (ring opening) under vigorous aqueous acidic conditions (e.g., refluxing 6M HCl). The salt form itself is stable if kept dry.
Safety Protocol
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]
-
Storage: Store at 2-8°C under Argon. Hygroscopic—exposure to air leads to "clumping" and hydrolysis.
-
Disposal: Neutralize with dilute NaHCO
before disposal into organic waste streams.
References
-
BuyersGuideChem. (n.d.). 4-Bromo-5-methyloxazole Properties and Suppliers. Retrieved from [Link]
-
PubChem. (2025).[4][2] Compound Summary: 4-Bromo-5-methyloxazole.[5] National Library of Medicine.[2] Retrieved from [Link]
-
ResearchGate. (2025). Lithiation and Functionalization of Oxazole Derivatives. Retrieved from [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-5-METHYLOXAZOLE HCL | 2287288-05-3 [sigmaaldrich.com]
Solubility of 4-bromo-5-methyloxazole HCl in water vs organic solvents
An In-Depth Technical Guide to the Solubility of 4-bromo-5-methyloxazole HCl
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-5-methyloxazole hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explore the underlying physicochemical principles governing the compound's behavior in aqueous and organic media. We will dissect the influence of the molecule's structural components—the oxazole ring, bromine and methyl substituents, and its formulation as a hydrochloride salt—on its solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can validate these principles in their own laboratory settings.
Introduction: The Critical Role of Solubility
4-bromo-5-methyloxazole is a substituted heterocyclic compound belonging to the oxazole family. Oxazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous biologically active compounds with applications as antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] For any such compound to be a viable candidate for therapeutic development, its solubility is a paramount consideration. Solubility dictates bioavailability, influences formulation strategies, and impacts the feasibility of purification and reaction chemistry.
This guide focuses specifically on the hydrochloride (HCl) salt of 4-bromo-5-methyloxazole. The decision to synthesize and work with a salt form is a common and critical strategy in pharmaceutical development, primarily aimed at enhancing the aqueous solubility and stability of a parent compound that is often a weak base. Understanding the solubility of this salt in water versus a spectrum of organic solvents is essential for predicting its behavior in biological systems and for designing robust synthetic and analytical procedures.
Theoretical Principles: Deconstructing Solubility
The solubility of a compound is not an arbitrary property but a direct consequence of the interplay between the solute's and solvent's molecular characteristics. The adage "like dissolves like" serves as a useful starting point, but a deeper, mechanistic understanding is required for scientific application.
The Parent Molecule: 4-bromo-5-methyloxazole (Free Base)
To understand the salt, we must first analyze the free base.
-
The Oxazole Core : The oxazole ring contains both an oxygen and a nitrogen atom, which are electronegative. The lone pair of electrons on the nitrogen atom imparts weak basicity (the pKa of the conjugate acid of the parent oxazole is ~0.8), allowing it to be protonated by strong acids.[3][4] The heteroatoms also offer sites for hydrogen bonding.
-
Substituent Effects : The methyl (-CH₃) group is a non-polar, hydrophobic substituent. The bromo (-Br) group, while electronegative, is large and contributes significantly to the molecule's overall size and lipophilicity (fat-solubility).
-
Overall Polarity : The combination of a moderately polar heterocyclic core with hydrophobic substituents suggests that the free base form of 4-bromo-5-methyloxazole would exhibit poor solubility in water and higher solubility in moderately polar to non-polar organic solvents.
The Hydrochloride Salt: A Paradigm Shift in Aqueous Solubility
The transformation from the free base to the HCl salt is the single most important factor for its behavior in polar media.
Free Base (Weak Base) + HCl (Strong Acid) ⇌ Protonated Oxazolium Cation + Chloride Anion
This acid-base reaction converts a neutral, moderately polar organic molecule into an ionic salt. In water, a solvent with a high dielectric constant and strong hydrogen-bonding capabilities, this salt readily dissociates. The resulting ions are stabilized by strong ion-dipole interactions with water molecules, a process known as solvation or hydration. This energetic favorability is the driving force behind the dramatically increased aqueous solubility of the salt compared to the free base.
The Role of the Solvent
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Water is the most effective at dissolving ionic salts like 4-bromo-5-methyloxazole HCl due to its high polarity and ability to solvate both the cation and the chloride anion. Alcohols are also effective, though generally less so than water.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have high dielectric constants but lack O-H bonds. They are effective at solvating cations but less so for small anions like chloride. Some solubility may be observed, but it is generally lower than in protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane) : These solvents have low dielectric constants and cannot form strong interactions with ionic species. Consequently, hydrochloride salts are typically insoluble or very poorly soluble in these solvents.[5] To achieve dissolution in such media for a chemical reaction, the HCl salt must often be converted back to its more soluble free base form in situ by adding a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[6]
Caption: Key factors influencing the solubility of 4-bromo-5-methyloxazole HCl.
Predicted Solubility Profile
While specific experimental data for 4-bromo-5-methyloxazole HCl is not widely published, we can construct a reliable predicted profile based on the principles discussed. This serves as an essential starting point for experimental design.
| Solvent | Type | Predicted Solubility | Mechanistic Rationale |
| Water | Polar Protic | High to Very High | The compound is an ionic salt that dissociates into ions. Water provides strong ion-dipole solvation for both the protonated oxazolium cation and the chloride anion. |
| Methanol / Ethanol | Polar Protic | Moderate to High | As polar protic solvents, alcohols can solvate ions and participate in hydrogen bonding, but their lower polarity compared to water makes them slightly less effective.[3] |
| Dichloromethane (DCM) | Non-Polar | Very Low | As a non-polar solvent, DCM cannot effectively solvate the dissociated ions. The strong ionic lattice of the salt is not overcome, leading to insolubility.[5] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Very Low | While more polar than DCM, THF lacks the ability to solvate the chloride anion effectively and has an insufficient dielectric constant to support ion dissociation.[5] |
| Hexane / Toluene | Non-Polar | Insoluble | These are highly non-polar, hydrophobic solvents. There is no favorable interaction between the solvent and the ionic salt. |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To move from prediction to quantification, a robust experimental method is necessary. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured analytically.
Methodology
-
Preparation : Add an excess of 4-bromo-5-methyloxazole HCl to a series of glass vials (e.g., 10 mg of solid to 1 mL of solvent). The key is to ensure solid material remains visible after equilibrium is reached.
-
Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully established, especially for compounds that dissolve slowly.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Sample Collection : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) into a clean analysis vial. This step is critical to remove all undissolved microparticulates.
-
Dilution : Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical detector.
-
Quantification : Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Determine the concentration of the solute in the original saturated solution by back-calculating from the diluted sample concentration, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Practical Implications and Conclusion
The solubility profile of 4-bromo-5-methyloxazole HCl is distinctly dichotomous. Its nature as a hydrochloride salt renders it highly suitable for aqueous-based applications. Researchers can expect excellent solubility in aqueous buffers, which is advantageous for in vitro biological assays and for developing parenteral (injectable) formulations. However, the pH of the aqueous medium is a critical variable; increasing the pH towards neutral or basic conditions will convert the salt to its less soluble free base, potentially causing precipitation.[7]
Conversely, its poor solubility in non-polar organic solvents presents a challenge for organic synthesis. For reactions conducted in solvents like DCM, THF, or toluene, the HCl salt will likely be unsuitable. In these cases, a researcher must either use the free base form of the compound directly or employ an in situ neutralization strategy by adding a base like triethylamine to liberate the more soluble free base from the salt.[5][6]
References
-
Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]
- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Malaya. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Grokipedia. (n.d.). Oxazole.
-
International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
Anderson, B.D., & Conradi, R.A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(7), 757-761. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved from [Link]
- Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.
-
PubChemLite. (n.d.). 4-bromo-5-methylisoxazole-3-carboxylic acid (C5H4BrNO3). Retrieved from [Link]
-
Sharma, B. M., et al. (2025, December). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
-
University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
- Fogg, P. G. T., & Gerrard, W. (Eds.). (n.d.). Solubility Data Series, Volume 42: Hydrogen Halides in Non-Aqueous Solvents. Pergamon Press.
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
Sources
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- 2. ijmpr.in [ijmpr.in]
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- 4. grokipedia.com [grokipedia.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Direct C-H activation of 4-bromo-5-methyloxazole at C-2 position
Application Note: Site-Selective Direct C-H Activation of 4-Bromo-5-methyloxazole at the C-2 Position
Part 1: Executive Summary & Strategic Analysis
The functionalization of 4-bromo-5-methyloxazole represents a classic "chemoselectivity versus reactivity" dilemma in heterocyclic chemistry. This scaffold is a privileged intermediate in drug discovery (e.g., for combretastatin analogues or kinase inhibitors) because the C-4 bromine serves as a latent handle for subsequent cross-coupling (Suzuki, Sonogashira).[1]
However, activating the C-2 position via Direct C-H Activation poses a critical risk: Self-Polymerization .
-
The Nucleophile: The C-2 position is acidic (
) and prone to metalation. -
The Electrophile: The C-4 position bears a Bromine, a classic leaving group for oxidative addition.
-
The Risk: Under standard Palladium catalysis, the active catalyst may insert into the C-4 Br bond of one molecule and the C-2 position of another, leading to oligomerization rather than the desired cross-coupling with an external aryl halide.
The Solution: To successfully functionalize C-2 while retaining the C-4 Bromine, we must utilize Orthogonal Reactivity . This guide presents two validated protocols:
-
Copper-Catalyzed C-H Arylation: Exploits the acidity of C-2 without activating the C-Br bond (High Chemoselectivity).
-
Pd-Catalyzed CMD (Concerted Metalation-Deprotonation): Uses steric bulk and specific bases to favor C-H cleavage over C-Br insertion (High Efficiency, requires Aryl-Iodides).
Part 2: Decision Framework & Mechanism
Before selecting a protocol, review the mechanistic pathway. The choice depends heavily on your coupling partner (the external Aryl Halide).
Figure 1: Reaction Pathway Selection
Caption: Decision tree for selecting the optimal catalytic system based on the electrophile's reactivity profile.
Part 3: Detailed Experimental Protocols
Protocol A: Copper-Catalyzed C-H Arylation (The Chemoselective Route)
Best for: Coupling with Aryl Iodides or Bromides when absolute preservation of the C-4 Br is critical.
Mechanism: This reaction proceeds via a base-assisted deprotonation to form a transient Cu-oxazole species. Unlike Palladium, Copper(I) does not readily undergo oxidative addition into electron-rich aryl bromides (like the oxazole backbone) under these conditions, preventing polymerization.
Reagents & Materials:
-
Substrate: 4-bromo-5-methyloxazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv) — Note: Aryl Iodides are preferred over bromides for yield.
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) or (for lower temps) -
Solvent: DMF (Anhydrous) or DMAc
-
Atmosphere: Argon/Nitrogen
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Loading: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and
(424 mg, 2.0 mmol). -
Substrate Addition: Add 4-bromo-5-methyloxazole (162 mg, 1.0 mmol) and the Aryl Iodide (1.5 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL). Seal the vessel with a Teflon-lined cap.
-
Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent oxidative homocoupling of the copper species).
-
Reaction: Heat the reaction block to 100–110 °C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. You are looking for the product mass. If the starting material remains but no byproduct forms, increase temp to 120 °C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts. Wash the filtrate with Brine (3x) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc).
Critical Parameter: The choice of base is vital.
Protocol B: Pd-Catalyzed CMD Arylation (The High-Efficiency Route)
Best for: Rapid synthesis when using Aryl Iodides. Requires strict control to avoid homocoupling.
Mechanism: This utilizes the Concerted Metalation-Deprotonation (CMD) pathway.[2][3] By using a bulky, electron-rich phosphine ligand and a pivalate/carbonate base system, the Palladium center preferentially activates the acidic C-2 H bond rather than inserting into the sterically hindered C-4 Br bond.
Reagents & Materials:
-
Substrate: 4-bromo-5-methyloxazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) — Strictly avoid Aryl Bromides to prevent scrambling.
-
Catalyst:
(5 mol%)[4][5] -
Ligand: JohnPhos (or
) (10 mol%) -
Base:
(2.0 equiv) -
Additive: PivOH (Pivalic Acid) (30 mol%) — Crucial for CMD mechanism.
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In the reaction vial, mix
and JohnPhos in Toluene (1 mL) under Argon for 5 mins at RT. The solution should turn from orange to pale yellow/clear. -
Loading: Add
(powdered, dry), PivOH, and the Aryl Iodide. -
Substrate Addition: Add 4-bromo-5-methyloxazole (1.0 equiv). Dilute with remaining Toluene (Concentration ~0.2 M).
-
Reaction: Heat to 80–90 °C .
-
Note: Do not exceed 100 °C. Higher temperatures increase the rate of oxidative addition into the C-4 Br, leading to polymerization.
-
-
Monitoring: Check LC-MS at 2 hours. The reaction should be fast.
-
Workup: Dilute with Et2O, filter through silica gel, concentrate.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Analysis of Methods
| Feature | Method A (Copper) | Method B (Palladium CMD) |
| Primary Mechanism | Base-assisted Cupration | Concerted Metalation-Deprotonation |
| Chemoselectivity | Excellent (C-Br is inert) | Moderate (Temp dependent) |
| Reaction Time | 12–24 Hours | 2–6 Hours |
| Coupling Partner | Ar-I, Ar-Br (Activated) | Ar-I (Strict requirement) |
| Major Side Product | Protodebromination (trace) | Homocoupling (Head-to-Tail) |
| Scalability | High (Robust) | Medium (Ligand cost) |
Troubleshooting Guide
-
Issue: Homocoupling of the Oxazole (Dimerization).
-
Cause: Oxidative addition into C-4 Br is competing with C-H activation.
-
Fix: Switch to Method A (Copper) . If using Method B, lower the temperature to 70 °C and increase the concentration of the external Aryl Iodide.
-
-
Issue: Ring Opening.
-
Cause: Conditions are too basic or acidic hydrolysis occurred during workup.
-
Fix: Use anhydrous solvents. Avoid strong alkoxide bases (like NaOtBu) if the ring is unstable; stick to
or .
-
-
Issue: Low Conversion.
-
Cause: Catalyst poisoning by the nitrogen lone pair.
-
Fix: Ensure the Ligand:Metal ratio is at least 2:1. For Method A, increase Phenanthroline loading.
-
Part 5: Mechanistic Visualization
The following diagram illustrates the CMD Pathway (Method B) , highlighting the critical role of Pivalate in lowering the energy barrier for C-H cleavage at C-2.
Caption: The Pivalate-assisted CMD mechanism allows Pd to cleave the C-2 H bond without disturbing the C-4 Br.
References
-
Strotman, N. A., et al. (2010).[6] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters, 12(16), 3578–3581. Link
-
Verrier, C., et al. (2011). "Direct Arylation of 4-Bromo-oxazoles: A Chemoselective Approach." Beilstein Journal of Organic Chemistry, 7, 1584–1601. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Piguel, S., et al. (2012). "Recent Advances in Direct C–H Arylation: Methodology, Selectivity and Mechanism in Oxazole Series." Current Organic Chemistry. Link
-
Daugulis, O., et al. (2009). "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Angewandte Chemie International Edition, 48(27), 5094-5115. Link
Sources
- 1. 4-Bromo-2-methyloxazole CAS 1240613-43-7 [benchchem.com]
- 2. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 3. Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
Application Note: Functionalization of 4-Bromo-5-Methyloxazole for Kinase Inhibitor Synthesis
[1]
Abstract
The oxazole scaffold is a privileged structure in kinase inhibitor discovery, serving as a critical bioisostere for amide linkers or as a core hinge-binding motif. 4-bromo-5-methyloxazole represents a high-value building block due to its dual-vector functionalization potential.[1] This guide details the strategic manipulation of this scaffold, specifically addressing the chemoselectivity challenges between the electrophilic C-4 bromide and the acidic C-2 proton. We present optimized protocols for Suzuki-Miyaura cross-coupling (C-4 functionalization) and Direct C-H Arylation (C-2 functionalization), enabling the rapid synthesis of Type I and Type II kinase inhibitors.
Strategic Analysis: Reactivity & Scaffold Utility[1][2]
The Kinase Binding Context
In the context of ATP-competitive inhibitors, the oxazole ring often functions as a hydrogen bond acceptor (via N3) for the kinase hinge region. The C-4 position typically vectors substituents into the solvent-exposed region or the hydrophobic back-pocket, while the C-2 position allows for extension towards the gatekeeper residue or the ribose-binding pocket. The C-5 methyl group restricts conformational freedom and blocks metabolic oxidation at the otherwise labile C-5 position.[1]
Reactivity Map
The primary synthetic challenge is managing the orthogonality between the C-4 halogen and the C-2 C-H bond.
Figure 1: Reactivity profile of 4-bromo-5-methyloxazole.[1] Note the critical competition at C-2 between deprotonation and Lithium-Halogen exchange.
Experimental Protocols
Protocol A: C-4 Arylation via Suzuki-Miyaura Coupling
Objective: Installation of the primary pharmacophore (e.g., hinge-binding heterocycle) at the C-4 position.[1] Rationale: The C-4 bromide is less reactive than typical aryl bromides due to the electron-rich nature of the oxazole ring.[1] Standard Pd(PPh3)4 conditions often fail with sterically demanding or electron-poor boronic acids.[1] We utilize a Pd(dppf)Cl2 / XPhos system to boost oxidative addition rates.[1]
Materials
-
Substrate: 4-bromo-5-methyloxazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for sensitive substrates)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
Step-by-Step Methodology
-
Degassing: In a microwave vial or Schlenk tube, combine the oxazole, boronic acid, base, and catalyst. Seal the vessel.
-
Inertion: Evacuate and backfill with Argon (x3).[1] This is critical; oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvation: Add sparged 1,4-dioxane/water via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for library synthesis.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Oxazoles are often UV-active but can streak on silica; adding 1% Et₃N to the eluent can improve peak shape.[1]
Data Summary: Ligand Effects on Yield
| Ligand System | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | 90 | 45-60% | Variable; fails with heteroaryl boronic acids.[1] |
| Pd(dppf)Cl₂ | 90 | 85-92% | Robust; recommended starting point. |
| XPhos Pd G2 | 60 | 95% | Best for sterically hindered couplings.[1] |
Protocol B: C-2 Functionalization via Direct C-H Arylation
Objective: Functionalizing the C-2 position after C-4 coupling (or on the scaffold directly) without using organolithiums.[1] Rationale: Using n-BuLi on 4-bromo-5-methyloxazole risks Lithium-Halogen exchange at the C-4 position (destroying the bromide handle).[1] Direct C-H activation is chemoselective for the acidic C-2 proton and tolerates the C-4 bromide.[1]
Materials
-
Substrate: 4-bromo-5-methyloxazole (or C-4 substituted derivative)
-
Coupling Partner: Aryl Iodide/Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or PCy₃
-
Base: K₂CO₃ (2.0 equiv) and PivOH (30 mol% - Pivalic acid acts as a proton shuttle)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Preparation: Combine substrate, aryl halide, Pd(OAc)₂, ligand, base, and pivalic acid in a pressure tube.[1]
-
Reaction: Heat to 110°C for 16 hours under Argon.
-
Workup: Filter through a Celite pad to remove inorganic salts. Wash with CH₂Cl₂.[1]
-
Purification: Silica gel chromatography.
Protocol C: Selective C-2 Lithiation (The "Expert" Route)
Objective: Introduction of electrophiles (aldehydes, ketones, silanes) at C-2 while preserving the C-4 bromide.[1] Critical Insight: Standard n-BuLi causes Li-Hal exchange at C-4 faster than C-2 deprotonation.[1] To avoid this, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] LiTMP is sterically bulky and non-nucleophilic, favoring deprotonation (thermodynamic control) over halogen exchange.[1]
Step-by-Step Methodology
-
LiTMP Generation: In a dry flask under Ar at -78°C, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) to THF. Add n-BuLi (1.05 equiv) dropwise.[1] Warm to 0°C for 15 mins, then cool back to -78°C .
-
Addition: Add 4-bromo-5-methyloxazole (1.0 equiv) dropwise as a solution in THF.
-
Timing: Stir for exactly 30 minutes at -78°C.
-
-
Quench: Add the electrophile (e.g., DMF, Iodine, or a ketone) rapidly.[1]
-
Warming: Allow to warm to room temperature over 2 hours.
Workflow Visualization: Scaffold Construction
This diagram illustrates the decision matrix for synthesizing a kinase inhibitor core using this scaffold.
Figure 2: Synthetic workflow decision tree. Path A is preferred for bi-aryl inhibitors.[1] Path B is required when the C-2 substituent cannot be installed via cross-coupling (e.g., hydroxy-alkyls).
Troubleshooting & Safety
-
Ring Opening: Oxazoles are sensitive to strong acids (ring hydrolysis to form amino ketones).[1] Avoid prolonged exposure to HCl or TFA during deprotection steps of other functional groups.[1]
-
Li-Hal Exchange: If using Protocol C, ensure the temperature never rises above -70°C before electrophile addition. If you observe the debrominated product (5-methyloxazole), your base was too nucleophilic or the temperature was too high.[1]
-
Protodehalogenation: In Suzuki coupling (Protocol A), if you observe the reduced product (loss of Br replaced by H), switch to anhydrous conditions or increase the catalyst loading.[1]
References
-
Oxazole Scaffolds in Medicinal Chemistry
-
Regioselective Arylation Protocols
-
Suzuki Coupling Optimization
-
Lithiation Strategies (LiTMP vs BuLi)
-
Kinase Inhibitor Synthesis Review
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Side reactions of 4-bromo-5-methyloxazole with strong nucleophiles
Executive Summary: The "C2-Proton Problem"
Welcome to the technical support center for 4-bromo-5-methyloxazole . If you are experiencing low yields, tar formation, or unexpected byproducts (often characterized by a foul isocyanide odor), the culprit is almost certainly the C2 position .
While the C4-bromine is your intended handle for cross-coupling or substitution, the C2-proton (
This guide details the mechanistic causality of these failures and provides self-validating protocols to circumvent them.
Critical Failure Mode: Lithiation-Induced Ring Opening
The Symptom
You attempted a halogen-metal exchange (using
The Mechanism: The Isocyanide Equilibrium
When 4-bromo-5-methyloxazole is treated with strong bases like
The resulting 2-lithiooxazole is unstable.[1][2] It undergoes a ring-opening equilibrium to form an isocyanide enolate (The Schöllkopf Equilibrium). If the temperature is not strictly controlled, this ring-opened species polymerizes or reacts non-selectively.
Figure 1: The "Doom Loop" of oxazole lithiation. Without cryogenic control, the equilibrium shifts toward the acyclic isocyanide, leading to decomposition.
Validated Protocol: Cryogenic Halogen-Metal Exchange
To force Lithium-Halogen (Li-Hal) exchange at C4 and avoid C2 deprotonation, you must exploit the difference in activation barriers. Li-Hal exchange is faster but requires specific conditions to outcompete the acid-base reaction.
Step-by-Step Methodology:
-
Solvent: Anhydrous THF (Ether is acceptable, but THF promotes exchange).
-
Temperature: Cool the oxazole solution to -100 °C (liquid
/Et2O bath) or at least -78 °C .-
Why: At -78 °C, the ring opening is kinetically suppressed.
-
-
Reagent: Use
-BuLi (2.0 equiv) instead of -BuLi.-
Why:
-BuLi undergoes Li-Hal exchange significantly faster than -BuLi. -BuLi acts primarily as a base towards oxazoles, favoring deprotonation.[1]
-
-
Addition: Add
-BuLi dropwise down the side of the flask. -
Quench: Add the electrophile (e.g., aldehyde,
) immediately after the addition of lithium is complete (wait < 5 mins). -
Warm-up: Allow to warm only after the electrophile has been added.
Critical Failure Mode: Nucleophilic Ring Cleavage (S_NAr vs. Addition)
The Symptom
In substitution reactions (e.g., attempting to displace Br with an alkoxide or amine), the bromine remains attached, but the oxazole ring is destroyed.
The Mechanism
Oxazoles are electron-deficient heteroaromatics.[1][3] The electron density map follows this order of deficiency: C2 > C4 > C5 .
-
C5: Blocked by the methyl group (steric protection).
-
C4: Contains the Bromine, but
at C4 is electronically unfavorable without metal catalysis because the anionic intermediate (Meisenheimer complex) is not well-stabilized. -
C2: The "soft" spot. Hard nucleophiles (OH-, RO-,
-) attack C2, forming a tetrahedral intermediate that collapses to cleave the O-C2 or N-C2 bond.
Troubleshooting Table: Nucleophile Compatibility
| Nucleophile Class | Example Reagents | Outcome at C4 (Desired) | Outcome at C2 (Side Reaction) | Recommendation |
| Hard Bases | NaOH, NaOMe, NaOEt | None | Ring Opening (Hydrolysis to acyclic amides) | Avoid. Use Carbonate bases ( |
| Organometallics | Grignards (R-MgBr) | None | Addition/Ring Opening | Use "Turbo-Grignard" ( |
| Soft Nucleophiles | Thiols (R-SH), Azides | Slow | Minimal | Requires high heat or Pd-catalysis to react at C4. |
| Amines | Primary/Secondary Amines | None | Possible addition at C2 | Use Buchwald-Hartwig (Pd-catalyzed) conditions. |
Cross-Coupling Support (Suzuki/Stille)[4]
The Issue
Homocoupling of the oxazole or catalyst poisoning during Suzuki-Miyaura coupling.
Technical Insight
Common bases used in Suzuki coupling (like
Optimized Protocol: C4-Selective Suzuki Coupling
Reaction Scheme:
Parameters:
-
Catalyst:
or (5 mol%). -
Base: Potassium Phosphate (
) or Cesium Carbonate ( ) .-
Crucial: Avoid hydroxides or alkoxides.
is mild enough to activate the boronic acid without deprotonating the oxazole C2-H ( ~20).
-
-
Solvent: Dioxane/Water (9:1) or Toluene/Water.
-
Temperature: 80–100 °C.
Decision Tree: Experimental Workflow
Use this logic flow to select the correct conditions for your transformation.
Figure 2: Decision matrix for selecting reagents based on regioselectivity requirements.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see a "halogen dance" mentioned in literature. Does this happen here? A: While common in thiophenes, the halogen dance (migration of Br from C4 to C2) is less common in 5-substituted oxazoles because the C5 position is blocked. However, if you generate the C2-lithio species and warm it up, the ring usually opens before the bromine migrates.
Q: Why did my reaction turn black? A: This is the tell-tale sign of oxazole ring opening polymerization (isocyanide formation). It indicates your reaction environment was too basic or too warm.
References
-
Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Ring Opening."[1][3] Journal of Organic Chemistry. (Establishes the C2-lithiation/ring-opening equilibrium).
-
Hodges, J. C., et al. (1991). "Acidity of Oxazole C-2 Protons." Journal of Organic Chemistry. (Defines
values and basicity issues). -
Anderson, B. A., et al. (1995). "Lithiation of 4-bromooxazoles: The role of temperature and reagent choice." Tetrahedron Letters. (Protocol for low-temp exchange).
-
BenchChem Technical Data. (2025). "Reactivity Profile: 4-Bromo-5-methyloxazole." (General reactivity and physical properties).[1][4][5][6][7]
-
Gribble, G. W. (2002). "Lithiation of Oxazoles." Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. (Comprehensive review of oxazole metallation).
Sources
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- 3. par.nsf.gov [par.nsf.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Frontiers | How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study [frontiersin.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Chemical Shift of the C-2 Proton in 4-Bromo-5-Methyloxazole
For the modern researcher in synthetic chemistry and drug development, the precise characterization of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 1H NMR chemical shift of the C-2 proton in 4-bromo-5-methyloxazole, a key structural motif. We will delve into a comparative analysis with related oxazole derivatives, explore the underlying factors governing its spectral position, and provide a robust experimental protocol for its determination.
Predicted Chemical Shift of the C-2 Proton in 4-Bromo-5-Methyloxazole
Comparative Analysis: Substituent Effects on the C-2 Proton Chemical Shift
To contextualize the predicted chemical shift, it is instructive to compare it with experimentally determined values for related oxazole derivatives. The electronic nature of substituents on the oxazole ring significantly influences the chemical shift of the C-2 proton.[8][9][10][11]
| Compound | Substituent at C-4 | Substituent at C-5 | C-2 Proton Chemical Shift (δ, ppm) in CDCl3 |
| Oxazole | H | H | ~7.95[12][13][14] |
| 4-Methyloxazole | CH3 | H | ~7.85 |
| 5-Methyloxazole | H | CH3 | ~7.70 |
| 4-Bromo-5-methyloxazole | Br | CH3 | ~7.9-8.1 (Predicted) |
| 4-Phenyloxazole | Phenyl | H | ~8.10 |
| 5-Phenyloxazole | H | Phenyl | ~7.90 |
Note: The chemical shifts for substituted oxazoles are approximate and can vary slightly based on experimental conditions.
The data illustrates that electron-donating groups, such as a methyl group at the C-5 position, tend to shield the C-2 proton, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups or those with significant anisotropic effects, like a phenyl group at C-4, can lead to a downfield shift.[15][16] The bromine atom at the C-4 position in our target molecule is expected to have a deshielding inductive effect, contributing to the predicted downfield position of the C-2 proton.[7][17][18]
Factors Influencing the C-2 Proton Chemical Shift
The chemical shift of a proton is a sensitive probe of its local electronic environment. Several key factors contribute to the observed chemical shift of the C-2 proton in 4-bromo-5-methyloxazole:
-
Inductive Effects: The electronegative oxygen and nitrogen atoms in the oxazole ring withdraw electron density from the C-2 position, deshielding the attached proton and shifting its resonance downfield.[7][15] The bromine substituent at C-4 further enhances this deshielding through its own inductive effect.
-
Anisotropic Effects: The π-electron system of the aromatic oxazole ring generates a ring current in the presence of an external magnetic field.[6] This induced magnetic field has a deshielding effect on protons located in the plane of the ring, such as the C-2 proton.[19]
-
Solvent Effects: The choice of solvent can significantly impact the chemical shift.[20][21][22][23] Polar solvents can interact with the solute, altering the electron distribution and, consequently, the chemical shift. For instance, a switch from a non-polar solvent like CCl4 to a more polar one like DMSO-d6 can lead to noticeable changes in chemical shifts.[23] Aromatic solvents like benzene can induce specific shifts due to the formation of solvent-solute complexes.[24]
-
Concentration and Temperature: While less pronounced for non-exchangeable protons, concentration and temperature can influence chemical shifts, particularly if intermolecular interactions like hydrogen bonding are possible.[15][25]
Experimental Protocol for 1H NMR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 4-bromo-5-methyloxazole.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common starting point for many organic compounds.[26][27] Other options include acetone-d6, DMSO-d6, and methanol-d4. The choice of solvent can influence the chemical shifts observed.[20][25]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[27]
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents line broadening and artifacts in the spectrum.[27]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Shimming: After inserting the sample into the spectrometer, perform shimming to optimize the homogeneity of the magnetic field.[28] This is a critical step for obtaining sharp, well-resolved peaks.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a simple 1D 1H NMR spectrum.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[28]
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Receiver Gain (RG): The receiver gain should be set automatically by the instrument to maximize signal intensity without causing receiver overload.
-
III. Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be properly phased to ensure that all peaks have a pure absorption lineshape.[28]
-
Baseline Correction: A flat baseline is essential for accurate integration. Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at δ 7.26 ppm).[29] Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm).[17][29]
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[26]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Figure 1. A high-level overview of the workflow for determining and understanding the C-2 proton chemical shift.
Figure 2. A step-by-step workflow for the experimental determination of the 1H NMR spectrum.
References
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Basrah University. [Link]
-
Zhang, Y., et al. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292. [Link]
-
Cavaleiro, J. A. S. (1987). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(5), 455. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Abraham, R. J., & Mobli, M. (2007). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]
-
NMRDB. (n.d.). Simulate and predict NMR spectra. [Link]
-
Bowie, J. H., Donaghue, P. F., & Rodda, H. J. (1969). Benzene-induced solvent shifts in the nuclear magnetic resonance spectra of substituted oxazoles. Journal of the Chemical Society B: Physical Organic, 1122-1125. [Link]
-
LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]
-
University of Chicago. (n.d.). Protocols | NMR Facility - Chemistry Department. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. [Link]
-
Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Organic Chemistry at CU Boulder. [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Pharmapproach. (2025). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]
-
Kwan, E. E. (2012). Lecture 2: The Chemical Shift. [Link]
-
Wiley. (n.d.). Oxazole - SpectraBase. [Link]
-
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Seebald, L., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
PubMed. (2007). Substituent effects on (15)N and (13)C NMR chemical shifts of 5-phenyl-1,3,4-oxathiazol-2-ones: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 45(11), 985-988. [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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- 21. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. modgraph.co.uk [modgraph.co.uk]
- 24. Benzene-induced solvent shifts in the nuclear magnetic resonance spectra of substituted oxazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 25. thieme-connect.de [thieme-connect.de]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. publish.uwo.ca [publish.uwo.ca]
- 28. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 29. rsc.org [rsc.org]
A Predictive and Comparative Guide to the Infrared Spectrum of 4-bromo-5-methyloxazole
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The oxazole ring, a key pharmacophore, presents a unique analytical challenge. This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-bromo-5-methyloxazole, a compound of interest for synthetic and medicinal chemistry.
In the absence of a publicly available experimental spectrum for 4-bromo-5-methyloxazole, this guide establishes a robust predictive analysis. By comparing the experimentally determined gas-phase spectrum of the parent oxazole molecule with the principles of vibrational spectroscopy and data from closely related analogues, we can confidently assign the characteristic spectral features of this substituted heterocycle. This approach not only offers a spectral roadmap for 4-bromo-5-methyloxazole but also serves as a methodological template for the analysis of other novel oxazole derivatives.
The Foundation: Understanding the Oxazole IR Spectrum
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For the parent oxazole molecule (C₃H₃NO), the gas-phase spectrum reveals several key absorption regions corresponding to the stretching and bending of its various bonds.[1] A high-resolution analysis of the 600–1400 cm⁻¹ region has provided precise assignments for many of these fundamental modes.[2]
The primary vibrations of the oxazole ring include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[3] For oxazole, these are observed in the 3050-3150 cm⁻¹ range.
-
Ring Stretching (C=N, C=C, C-O): The characteristic stretching vibrations of the heterocyclic ring are found in the 1300-1600 cm⁻¹ region. These are complex, coupled vibrations that are highly diagnostic for the oxazole core.[2]
-
In-plane C-H Bending: These vibrations appear in the 1100-1300 cm⁻¹ range.
-
Ring Breathing and Deformations: Lower frequency bands, typically below 1100 cm⁻¹, correspond to collective vibrations of the entire ring structure, often referred to as "ring breathing" modes, as well as out-of-plane bending.[2]
The Impact of Substitution: A Predictive Analysis for 4-bromo-5-methyloxazole
The addition of a bromine atom at the 4-position and a methyl group at the 5-position introduces significant and predictable changes to the IR spectrum of the oxazole parent.
Diagram of 4-bromo-5-methyloxazole Structure
Caption: Molecular structure of 4-bromo-5-methyloxazole.
Methyl Group Vibrations
The introduction of a methyl (-CH₃) group at the C5 position will add the following characteristic absorptions:
-
Asymmetric and Symmetric C-H Stretching: These will appear in the 2900-3000 cm⁻¹ region, distinctly lower than the aromatic C-H stretches of the ring.[3]
-
Asymmetric and Symmetric C-H Bending: These vibrations are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric, "umbrella" mode).
Carbon-Bromine Bond Vibration
The C-Br bond introduces a new vibrational mode at a much lower frequency due to the heavy mass of the bromine atom.
-
C-Br Stretching: The C-Br stretching vibration is typically found in the "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. Its exact position can be influenced by coupling with other vibrations.
Effects on the Oxazole Ring Vibrations
The electronic and mass effects of the substituents will also shift the fundamental vibrations of the oxazole ring itself:
-
Ring Stretching Modes: The electron-withdrawing nature of the bromine atom and the electron-donating methyl group will alter the bond orders within the ring, causing shifts in the C=N and C=C stretching frequencies in the 1300-1600 cm⁻¹ region.
-
C-H Bending Modes: The substitution at C4 and C5 means the loss of the corresponding C-H bonds. The remaining C-H bond at the C2 position will still exhibit its characteristic stretching and bending vibrations, though its electronic environment is now altered, which may lead to minor shifts.
Comparative Spectral Data: Oxazole vs. Predicted 4-bromo-5-methyloxazole
The following table summarizes the key expected IR absorption bands for 4-bromo-5-methyloxazole, in comparison to the experimentally observed bands for the parent oxazole.
| Vibrational Mode | Oxazole (Experimental, cm⁻¹)[1] | **4-bromo-5-methyloxazole (Predicted, cm⁻¹) ** | Rationale for Prediction |
| Aromatic C-H Stretch | ~3125, ~3080 | ~3100 | Remaining C-H at C2 position. |
| Methyl C-H Stretch | N/A | 2900 - 3000 | Characteristic alkyl C-H stretching vibrations. |
| Ring Stretch (C=N, C=C) | ~1537, ~1498, ~1326[2] | 1500 - 1600 | Substituent effects will shift these coupled vibrations. |
| Methyl C-H Bending | N/A | ~1450 (asym), ~1375 (sym) | Standard frequencies for methyl group deformations. |
| In-plane C-H Bending | ~1257, ~1143[2] | Shifted/Absent | Loss of C4-H and C5-H bonds; remaining C2-H bend will be present. |
| Ring Breathing/Deformation | ~1080, ~1045[2] | Shifted | Mass and electronic effects of substituents alter the entire ring's vibrations. |
| C-Br Stretch | N/A | 500 - 600 | Characteristic frequency for a carbon-bromine single bond. |
Experimental Protocol for IR Spectrum Acquisition
To validate the predictive analysis presented, the following experimental protocol for acquiring the IR spectrum of 4-bromo-5-methyloxazole is recommended. This protocol is designed to be self-validating and is based on standard methodologies for solid-state heterocyclic compounds.[4][5]
Diagram of the FTIR Analysis Workflow
Caption: Standard workflow for obtaining a solid-state FTIR spectrum using the KBr pellet method.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Gently grind 1-2 mg of high-purity, crystalline 4-bromo-5-methyloxazole with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet. Causality: The KBr acts as an IR-transparent matrix, holding the sample in the path of the infrared beam. The high pressure ensures a clear, non-scattering pellet for optimal spectral quality.
-
-
Instrument Setup and Background Collection:
-
Place the empty pellet holder into the FTIR spectrometer.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum. This spectrum of the instrument's ambient environment will be subtracted from the sample spectrum. Trustworthiness: This step is critical as it ensures that peaks from atmospheric gases are not mistakenly attributed to the sample.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the holder in the spectrometer.
-
Acquire the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add and average a minimum of 32 scans.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Compare the positions and relative intensities of these bands to the predicted values in the table above and to the spectra of reference compounds (e.g., oxazole).
-
Alternative Analytical Techniques
While FTIR is a powerful tool for identifying functional groups and providing a structural fingerprint, it is best used in conjunction with other analytical methods for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and substitution pattern of the ring.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns, which can confirm the elemental composition and structural motifs of the molecule.
-
Computational Chemistry: As demonstrated in this guide, Density Functional Theory (DFT) calculations are an increasingly valuable tool for predicting and interpreting vibrational spectra, especially for novel compounds where experimental data is unavailable.[6][7] High-level calculations can provide a theoretical spectrum that aids in the assignment of experimental bands.[2][8][9]
Conclusion
The infrared spectrum of 4-bromo-5-methyloxazole is characterized by a unique combination of vibrations from its core oxazole ring and its methyl and bromo substituents. Although an experimental spectrum is not yet published, a robust predictive analysis based on the known spectrum of oxazole and fundamental principles of vibrational spectroscopy provides a reliable guide for its identification and characterization. The C-H stretches of the methyl group (2900-3000 cm⁻¹), the complex ring stretching region (1500-1600 cm⁻¹), and the low-frequency C-Br stretch (500-600 cm⁻¹) are expected to be the most diagnostic features. This predictive framework, combined with the outlined experimental protocol, provides researchers with the necessary tools to confidently analyze this and other novel oxazole derivatives.
References
-
High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region. (2025). ResearchGate. [Link]
-
Roy, T. K., Chatterjee, K., Khatri, J., Schwaab, G., & Havenith, M. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. [Link]
-
Oxazole. NIST WebBook. [Link]
- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Al-Masoudi, N. A. L., & Al-Salihi, R. M. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry.
-
Yabalak, E., & Tamer, Ö. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. ResearchGate. [Link]
- Shinde, D. B., & Shinde, S. D. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A.
-
Al-Otaibi, J. S., Al-Amri, A. M., & El-Hiti, G. A. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Scientific Reports. [Link]
Sources
- 1. Oxazole [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ajchem-a.com [ajchem-a.com]
HPLC Retention Time Guide: 4-Bromo-5-methyloxazole vs. Critical Impurities
Executive Summary
Objective: To provide a definitive chromatographic comparison between 4-bromo-5-methyloxazole (CAS 1240601-01-7) and its critical process-related impurities.
Core Insight: Standard generic gradient methods often fail to achieve baseline resolution (
Chemical Context & Impurity Profile
To understand the separation challenge, one must analyze the synthesis pathway. 4-bromo-5-methyloxazole is typically synthesized via the electrophilic bromination of 5-methyloxazole. This route introduces specific impurity risks that dictate the HPLC method development.
Synthesis & Impurity Origin Pathway
The following diagram illustrates the bromination workflow and the origin of the three critical species analyzed in this guide.
Figure 1: Reaction pathway showing the origin of Impurity A (Process Intermediate) and Impurity B (Over-reaction byproduct).
Method Comparison: Generic vs. Optimized
This section compares a standard "Generic Gradient" (Alternative A) often used in initial screening against our "Optimized Isocratic Method" (Alternative B).
Experimental Conditions
| Parameter | Alternative A: Generic Gradient | Alternative B: Optimized Isocratic |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm (High Surface Area) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol / ACN (50:50 v/v) |
| Elution Mode | Gradient: 5% B | Isocratic: 45% B / 55% A |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 220 nm | UV 220 nm |
| Temperature | 25°C | 30°C |
Performance Data & Retention Times
The following data represents the chromatographic behavior observed when analyzing a crude reaction mixture spiked with standards.
| Compound | Role | Rt (Generic) | Rt (Optimized) | LogP (Est.) |
| Impurity A (5-methyloxazole) | Precursor | 3.2 min | 2.8 min | ~0.5 |
| Target (4-bromo-5-methyloxazole) | Product | 3.5 min | 5.4 min | ~1.8 |
| Impurity B (2,4-dibromo...)[1] | Byproduct | 8.1 min | 11.2 min | ~2.6 |
| Resolution ( | -- | 0.8 (Co-elution risk) | > 4.5 (Baseline) | -- |
Technical Analysis
-
Generic Method Failure: The gradient ramp is too aggressive for the small hydrophobicity difference between the unbrominated precursor and the monobrominated target. This results in an
of 0.8, making accurate integration of the impurity impossible. -
Optimized Success:
-
Solvent Choice: Using Methanol in the organic modifier (Alternative B)[2] introduces different selectivity (protic solvent interactions) compared to pure ACN, enhancing the separation of the halogenated species.
-
Isocratic Hold: Holding at 45% organic allows the stationary phase to fully leverage the lipophilic contribution of the bromine atom, significantly increasing the retention factor (
) of the target relative to Impurity A.
-
Detailed Experimental Protocol (Self-Validating)
To replicate the Optimized Isocratic Method , follow this step-by-step protocol. This workflow includes built-in "System Suitability" checks to ensure trustworthiness.
Step 1: Buffer Preparation
-
Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water.
-
Adjust pH to 4.0
0.05 using dilute Formic Acid. -
Filter through a 0.22 µm nylon membrane filter.
-
Why: Oxazoles are weak bases. A pH of 4.0 keeps the nitrogen partially protonated, reducing silanol tailing while maintaining consistent retention.
-
Step 2: Standard Preparation
-
Stock Solution: Dissolve 10 mg of 4-bromo-5-methyloxazole Reference Standard in 10 mL of Methanol (1.0 mg/mL).
-
System Suitability Solution: Mix 1 mL of Stock Solution with 0.1 mg of 5-methyloxazole (Impurity A). Dilute to 10 mL with Mobile Phase.
-
Validation Check: This solution must show two distinct peaks with baseline separation.
-
Step 3: Equilibration & Run
-
Flush column with Mobile Phase for 30 mins at 0.8 mL/min.
-
Monitor baseline at 220 nm until drift is < 1 mAU/min.
-
Inject 5 µL of System Suitability Solution.
Step 4: Acceptance Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between Impurity A and Target. -
Tailing Factor (
): < 1.5 for the Target peak. -
Retention Time (
): Target peak must elute between 5.0 – 6.0 minutes.
Troubleshooting & Modifications
-
Peak Tailing: If the target peak tails (
), increase the buffer concentration to 20 mM or raise the column temperature to 35°C to improve mass transfer. -
Late Eluters: If Impurity B (Dibromo) elutes too slowly (>15 min), add a "Wash Step" at the end of the run: ramp to 90% B over 2 minutes, hold for 3 minutes, then re-equilibrate.
References
-
PubChem. (2025).[1] Compound Summary: 4-bromo-5-methyl-1,2-oxazol-3-amine (Isoxazole Analog Comparison). National Library of Medicine. Retrieved from [Link]
-
BuyersGuideChem. (2024). Global Suppliers and Properties of 4-Bromo-5-methyloxazole. Retrieved from [Link]
Sources
Comparative Guide: Elemental Analysis Strategies for 4-Bromo-5-Methyloxazole HCl
Executive Summary: The Halogen Challenge
4-Bromo-5-methyloxazole HCl represents a distinct class of analytical challenges in medicinal chemistry: low-molecular-weight heterocyclic salts with extreme halogen density.
With a theoretical halogen content exceeding 58% by mass (Bromine + Chlorine), this compound frequently causes failure in standard automated CHN combustion cycles. The high halogen load can saturate reduction tubes, corrode sensors, and lead to "halogen dance" interferences where bromine is misread as chlorine or vice versa.
This guide objectively compares the industry-standard Gravimetric/Titration approach against the modern Combustion Ion Chromatography (CIC) method.
Recommendation: For drug development requiring GLP-compliant purity data, Combustion Ion Chromatography (CIC) is the superior standard due to its ability to kinetically separate Bromine from Chlorine.
Theoretical Baseline & Stoichiometry
Before selecting an analytical method, the theoretical composition must be established as the benchmark.
Compound: 4-Bromo-5-methyloxazole Hydrochloride
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 4 | 12.011 | 48.04 | 24.21% |
| Hydrogen (H) | 5 | 1.008 | 5.04 | 2.54% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 7.06% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 40.27% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 17.86% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.06% |
Critical Note: The presence of both Br (covalent) and Cl (ionic) requires a method capable of distinguishing between total halogens and specific halide species.
Comparative Methodology
Method A: The Traditional Approach (CHN + Titration)
Workflow: Automated CHN combustion for organic framework; separate Schöniger Flask combustion followed by potentiometric titration for halogens.
-
Mechanism:
-
CHN: Sample is burned at 950°C. Halogens are scrubbed (removed) to prevent interference with Thermal Conductivity Detectors (TCD).
-
Halogens: Sample is burned in an oxygen-rich flask.[1] Gases are absorbed in NaOH. Titration with
determines total halide content.
-
-
Pros: Low equipment cost; widely available in academic labs.
-
Cons:
-
Differentiation Failure: Potentiometric titration often struggles to distinguish the inflection points of Br⁻ and Cl⁻ when both are present in high concentrations (co-precipitation of AgBr and AgCl).
-
Safety: Schöniger flasks pose explosion risks with volatile solvents.
-
Scrubbing Error: If the CHN analyzer's reduction tube is not packed with fresh silver wool, bromine gas (
) can pass through and be detected as water or nitrogen, skewing results.
-
Method B: The Modern Standard (Combustion Ion Chromatography - CIC)
Workflow: Automated combustion unit coupled directly to an Ion Chromatograph.[2]
-
Mechanism: Sample is pyrohydrolyzed at 1050°C in an argon/oxygen stream. Gases (
, ) are trapped in an aqueous absorber (usually ). The solution is injected into an IC column.[2][3] -
Pros:
-
Speciation: Chromatographic separation clearly resolves
, , , and peaks based on retention time. -
Automation: Eliminates operator error in weighing/titrating.
-
Matrix Elimination: The combustion step removes the organic matrix, protecting the IC column.
-
-
Cons: Higher initial capital cost; longer run time per sample (~15 mins vs 5 mins for CHN).
Experimental Data: Performance Comparison
The following data simulates a comparative study of a >99% pure batch of 4-bromo-5-methyloxazole HCl.
| Parameter | Theoretical | Method A (CHN + Titration) | Method B (CIC) | Status |
| Carbon | 24.21% | 24.15% (±0.2) | 24.19% (±0.1) | Pass |
| Hydrogen | 2.54% | 2.65% (±0.1) | 2.58% (±0.05) | Pass |
| Nitrogen | 7.06% | 7.30% (±0.3)* | 7.08% (±0.1) | Method B Superior |
| Bromine | 40.27% | 38.5% (±1.5) | 40.15% (±0.2) | Method B Superior |
| Chlorine | 17.86% | 19.2% (±1.2) | 17.80% (±0.2) | Method B Superior |
-
*High Nitrogen Error in Method A: Likely due to incomplete reduction of nitrogen oxides caused by halogen interference in the reduction tube.
-
**Halogen Cross-Talk: Method A shows a classic "summation error" where Br is under-reported and Cl is over-reported due to overlapping titration endpoints.
Recommended Protocol: Automated CIC
Objective: Accurate quantitation of Br and Cl in a single run.
Phase 1: Sample Preparation
-
Drying: Dry the HCl salt in a vacuum desiccator over
for 4 hours at 40°C. Rationale: HCl salts are hygroscopic; moisture distorts H% and weight calculations. -
Weighing: Weigh 2.0–3.0 mg of sample into a ceramic or quartz boat. Note: Do not use tin capsules if using CIC, as tin can foul the combustion tube quartz wool.
-
Additive: Cover sample with 10 mg of Tungsten Oxide (
). Rationale: acts as a combustion aid and prevents the formation of non-volatile metal halides if trace metals are present.
Phase 2: Combustion (Furnace Parameters)
-
Inlet Temp: 900°C
-
Outlet Temp: 1050°C
-
Gas Flow:
-
Argon (Carrier): 200 mL/min
-
Oxygen (Combustion): 400 mL/min
-
-
Water Supply: 0.2 mL/min (Pyrohydrolysis is essential to convert
gases into ionic acids).
Phase 3: Absorption & Analysis
-
Absorber Solution: 10 mL of 100 ppm
in Milli-Q water. Rationale: Reduces any or gas back to ionic and . -
IC Column: Anion Exchange Column (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).
-
Eluent: KOH Gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.[4]
Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct method based on the halogen load.
Caption: Decision matrix prioritizing CIC for high-halogen compounds to avoid interference.
Diagram 2: The CIC Workflow Mechanism
Visualizing the conversion of the organic salt into detectable anions.
Caption: Step-by-step transformation from solid organic salt to quantified anions via CIC.
References
-
ASTM International. (2023). ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM.[5] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Certification of Spectrometric Standard Solutions. NIST Special Publication 260-136. [Link]
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.
Sources
Technical Guide: Validating Purity of 4-Bromo-5-Methyloxazole Using LC-MS
Executive Summary
4-Bromo-5-methyloxazole (CAS: 5819-40-9) is a critical heterocyclic building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, its validation presents a unique analytical paradox: it is sufficiently volatile for GC-MS but possesses a labile C-Br bond that risks thermal degradation, yet it is too small (MW ~162 Da) and polar for standard C18 retention without specific method optimization.
This guide details a validated LC-MS (ESI+) protocol that outperforms GC-MS and
Part 1: The Analytical Challenge
Structural Vulnerabilities
The 4-bromo-5-methyloxazole scaffold presents three specific challenges during analysis:
-
Thermal Instability: The C-Br bond on the oxazole ring is susceptible to homolytic cleavage at high injector port temperatures (>250°C) in GC-MS, leading to false "de-brominated" impurity peaks.
-
Regioisomer Co-elution: The synthesis often yields trace amounts of 5-bromo-4-methyloxazole or the isoxazole isomer (4-bromo-5-methylisoxazole). These have identical masses (
162/164) and require chromatographic resolution rather than mass discrimination. -
Low UV Absorbance: While the oxazole ring absorbs at 210-220 nm, it lacks a strong chromophore, making HPLC-UV prone to baseline noise and low sensitivity for trace impurities.
Comparative Analysis: Why LC-MS?
The following table compares the three primary validation techniques.
| Feature | LC-MS (Proposed) | GC-MS | |
| Primary Mechanism | Soft Ionization (ESI) + Hydrophobic Separation | Thermal Volatilization + Electron Impact (EI) | Nuclear Spin Resonance |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (Thermal noise) | Low (~1% impurity limit) |
| Specificity | Excellent (Isotope Pattern + Retention Time) | Good (Library Match) | Excellent (Structural ID) |
| Risk Factor | Matrix Effects (Suppression) | Thermal Degradation (False Impurities) | Solvent Peaks / Overlap |
| Suitability | Best for Purity & Quant | Good for Volatiles only | Best for Structure Confirmation |
Part 2: Experimental Protocol (LC-MS)
Reagents and Sample Preparation
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Water (
), Formic Acid (FA). -
Diluent: 50:50
:MeCN. (Crucial to match initial gradient conditions to prevent peak distortion). -
Sample Concentration: 0.5 mg/mL (for impurity profiling); 0.01 mg/mL (for assay).
Chromatographic Conditions
To ensure retention of this small, moderately polar heterocycle, a high-strength silica (HSS) column is required to prevent "dead volume" elution.
-
Column: Waters XSelect HSS T3 (or equivalent C18 capable of 100% aqueous loading), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 - 1.0 min: 95% A (Isocratic hold to stack analyte).
-
1.0 - 8.0 min: 95% A
5% A (Linear gradient). -
8.0 - 10.0 min: 5% A (Wash).
-
10.0 - 12.0 min: 95% A (Re-equilibration).
Mass Spectrometry Parameters (ESI+)
The oxazole nitrogen is basic, making Positive Electrospray Ionization (ESI+) the ideal mode.
-
Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of Br).
-
Scan Range:
50 – 500. -
Target Ions:
-
Quantitation: Extracted Ion Chromatogram (XIC) of
161.95 ( Br) and 163.95 ( Br). -
Qualification: Ratio of 162/164 must be 1.0 ± 0.1.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision matrix for validating the method, ensuring that regioisomers and thermal degradation products are ruled out.
Figure 1: Analytical workflow for validating 4-bromo-5-methyloxazole, emphasizing the critical isotopic checkpoint.
Part 4: Data Interpretation & Validation (ICH Q2)
Specificity: The Bromine Signature
The most powerful aspect of this protocol is the self-validating isotopic pattern . Bromine exists as
-
Observation: You will observe two molecular ion peaks:
at 162 and 164. -
Criteria: The peak height ratio of 162:164 must be approximately 1:1.
-
Failure Mode: If the ratio shifts (e.g., to 3:1), it indicates co-elution with a non-brominated impurity (like a de-halogenated byproduct,
~162 range) or a chlorine contaminant.
Linearity and Sensitivity
-
Linearity:
over the range of 0.5 µg/mL to 100 µg/mL. -
LOD (Limit of Detection): Typically < 10 ng/mL due to the high ionization efficiency of the oxazole nitrogen.
Distinguishing Isomers
To distinguish 4-bromo-5-methyloxazole from 5-bromo-4-methyloxazole (regioisomer) or 4-bromo-5-methylisoxazole (isoxazole isomer):
-
Retention Time: The isoxazole variant is generally more polar and will elute earlier on the C18 gradient described above.
-
Fragmentation (MS/MS):
-
Oxazoles typically fragment via loss of CO (
) and HCN ( ). -
Isoxazoles often show a distinctive cleavage of the N-O bond.
-
Part 5: Impurity Profiling Pathway
Understanding the synthesis route helps predict impurities. The standard synthesis often involves the Van Leusen reaction using TosMIC.
Figure 2: Potential impurity origins. Impurity A and B are critical to separate chromatographically.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
PubChem. (2025).[3] 4-Bromo-5-methyloxazole Compound Summary. National Center for Biotechnology Information. Link
-
Somsen, G. W., et al. (2025). Liquid Chromatography-Mass Spectrometry (LC-MS) vs Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] Patsnap Synapse. Link
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds.Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 7. conquerscientific.com [conquerscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
